molecular formula C27H37N5O2S B609692 Nvs-cecr2-1

Nvs-cecr2-1

Cat. No.: B609692
M. Wt: 495.7 g/mol
InChI Key: XVECNLUKQDKOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVS-CECR2-1 is a highly potent and selective inhibitor of the cat eye syndrome chromosome region candidate 2 (CECR2) gene. This compound was developed in collaboration with Novartis and is primarily used as a chemical probe for CECR2. The CECR2 gene is located in the chromosome 22q11 region and is associated with cat eye syndrome, a disorder characterized by various developmental defects .

Mechanism of Action

Target of Action

NVS-CECR2-1 is a highly potent and selective inhibitor for CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) . CECR2 is predominantly expressed in the nervous system and involved in neurulation . It has been identified as being in the chromosome 22q11 region, duplicated in the human disorder cat eye syndrome . This syndrome is characterized by defects of the eye, heart, anus, kidney, skeleton, face, and mental development .

Mode of Action

This compound binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC) . It shows robust activity in cells due to its slow off-rate . It demonstrates no cross-reactivity in a BRD panel (48 targets) .

Biochemical Pathways

CECR2 is part of the CERF complex with SNF2L, forming an ATP-dependent chromatin remodeler . It has also been suggested to play a role in DNA damage response by inhibiting γ-H2AX . This compound, by inhibiting CECR2, can potentially affect these biochemical pathways.

Pharmacokinetics

This compound is poorly soluble but due to its high potency, it may be safely used at low concentrations in cell biology applications . .

Result of Action

This compound exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via CECR2-independent mechanism . In a NanoBRET assay, CECR2 shows dose-dependent displacement from histone H3.3, with IC50 of 255 nM .

Action Environment

The action of this compound is influenced by its concentration in the cellular environment. It shows robust activity in cells at a concentration of 0.1 µM due to its slow off-rate . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NVS-CECR2-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in controlled environments, adhering to Good Manufacturing Practices (GMP). The production process involves large-scale synthesis, purification, and quality control measures to meet the required standards .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NVS-CECR2-1 is unique due to its high selectivity and potency for the CECR2 bromodomain. Unlike other inhibitors, it does not exhibit significant activity against other bromodomains, kinases, proteases, or receptors. This specificity makes it a valuable tool in studying the biological functions of CECR2 and its potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVECNLUKQDKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Are there any other studies exploring the therapeutic potential of NVS-CECR2-1?

A2: While the provided research focuses on its anthelmintic activity [], another study mentions the cytotoxic activity of this compound on human cancer cells []. Unfortunately, this study lacks published details about the specific cancer cell lines tested and the mechanisms underlying its cytotoxic effect. This highlights the need for further investigation into the broader therapeutic potential of this compound beyond its anti-schistosomal activity.

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